molecular formula C10H13NO4S B188578 N-[(4-Ethylphenyl)sulfonyl]glycine CAS No. 670255-99-9

N-[(4-Ethylphenyl)sulfonyl]glycine

Cat. No.: B188578
CAS No.: 670255-99-9
M. Wt: 243.28 g/mol
InChI Key: NEBZXTVUBKKTEG-UHFFFAOYSA-N
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Description

N-[(4-Ethylphenyl)sulfonyl]glycine is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is also known by its IUPAC name, {[(4-ethylphenyl)sulfonyl]amino}acetic acid . This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with glycine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature . The reaction conditions include maintaining the temperature between 0°C to 25°C and using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-Ethylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification . This interaction can affect various biochemical pathways and cellular processes .

Biological Activity

N-[(4-Ethylphenyl)sulfonyl]glycine is a sulfonamide derivative that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a glycine moiety, with an ethyl-substituted phenyl group contributing to its unique reactivity and biological interactions. The molecular formula is C11H15NO3SC_{11}H_{15}NO_3S, and the compound's structure can be represented as follows:

Structure C11H15NO3S\text{Structure }\text{C}_{11}\text{H}_{15}\text{N}\text{O}_3\text{S}

The presence of the ethyl group enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This mechanism is crucial for understanding its potential therapeutic effects.

1. Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. Its sulfonamide structure allows it to mimic substrate analogs, thereby interfering with enzymatic activity.

2. Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with glutamate and glycine receptors. These interactions could have implications for treating neurological disorders such as anxiety and depression.

3. Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. Its ability to inhibit specific signaling pathways associated with cell proliferation makes it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa5.2Enzyme inhibition
Study 2MCF73.8Apoptosis induction
Study 3SH-SY5Y7.1Neurotransmitter modulation
  • Study 1 demonstrated that this compound inhibited enzyme activity in HeLa cells, with an IC50 value of 5.2 µM.
  • Study 2 focused on breast cancer (MCF7) cells, where the compound induced apoptosis at an IC50 of 3.8 µM.
  • Study 3 explored the effects on neuroblastoma (SH-SY5Y) cells, revealing modulation of neurotransmitter systems at an IC50 of 7.1 µM.

Properties

IUPAC Name

2-[(4-ethylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBZXTVUBKKTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353892
Record name N-(4-Ethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670255-99-9
Record name N-(4-Ethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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